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Compound of Interest

Compound Name: Aplaviroc

Cat. No.: B1665140 Get Quote

An In-Depth Technical Guide to Aplaviroc: A Spiro-diketo-piperazine CCR5 Antagonist

Introduction
Aplaviroc (codenamed AK602, GW-873140) is a potent, synthetic, small-molecule antagonist

of the C-C chemokine receptor type 5 (CCR5).[1][2][3] It belongs to the spiro-diketo-piperazine

class of compounds and was developed for the treatment of HIV-1 infection.[4][5][6] As an entry

inhibitor, Aplaviroc's mechanism of action is to block the initial stage of HIV-1 infection, where

the virus enters host immune cells.[1] It specifically targets R5-tropic HIV-1 strains, which utilize

the CCR5 co-receptor for cell entry.[5][6] Despite demonstrating potent anti-HIV activity in vitro,

its clinical development was terminated in October 2005 due to concerns about severe,

idiosyncratic hepatotoxicity observed in Phase IIb clinical trials.[4][7][8] This guide provides a

detailed technical overview of Aplaviroc, focusing on its chemical nature, mechanism of action,

quantitative data, and the experimental protocols used in its evaluation.

Chemical Structure and Classification
Aplaviroc is characterized by a spiro-diketo-piperazine core structure.[5] This structural motif is

central to its pharmacological activity. The IUPAC name for Aplaviroc is 4-(4-{[(3R)-1-butyl-3-

[(R)-cyclohexylhydroxymethyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-

yl]methyl}phenoxy)benzoic acid.[4]

Chemical Formula: C₃₃H₄₃N₃O₆[4]

Molar Mass: 577.722 g·mol⁻¹[4]
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Mechanism of Action: CCR5 Antagonism
The primary target of Aplaviroc is the human CCR5 receptor, a G-protein-coupled receptor

found on the surface of immune cells such as T-cells and macrophages.[6] In R5-tropic HIV-1

infection, the viral envelope glycoprotein, gp120, first binds to the CD4 receptor on the host

cell. This binding induces a conformational change in gp120, exposing a binding site for a co-

receptor, which for R5-tropic strains is CCR5. The subsequent interaction between gp120 and

CCR5 facilitates the fusion of the viral and host cell membranes, allowing the viral capsid to

enter the cell.[9]

Aplaviroc functions as a noncompetitive, allosteric antagonist of CCR5.[1] It binds to a

hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event

induces a conformational change in the receptor's extracellular loops, which prevents the

interaction with the gp120-CD4 complex.[10] By blocking the gp120-CCR5 binding step,

Aplaviroc effectively inhibits viral entry and subsequent replication.[10][11]
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Caption: HIV-1 entry pathway and Aplaviroc's mechanism of action.

Quantitative Data Summary
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The following tables summarize the key quantitative data related to Aplaviroc's in vitro activity,

binding affinity, and clinical safety profile.

Table 1: In Vitro Anti-HIV-1 Activity of Aplaviroc This table presents the 50% inhibitory

concentrations (IC₅₀) of Aplaviroc against various R5-tropic HIV-1 strains.

HIV-1 Strain IC₅₀ (nM) Reference(s)

HIV-1Ba-L (Wild-type) 0.1 - 0.4 [10][11][12]

HIV-1JRFL (Wild-type) 0.1 - 0.4 [10][11][12]

HIV-1MOKW (Wild-type) 0.1 - 0.4 [10][11][12]

HIV-1MM (Multidrug-Resistant) 0.4 - 0.6 [10][11][12]

HIV-1JSL (Multidrug-Resistant) 0.4 - 0.6 [10][11][12]

rgp120/sCD4 binding to CCR5 2.7 [11][12]

Table 2: CCR5 Binding Affinity of Aplaviroc and Other CCR5 Inhibitors This table compares

the dissociation constant (Kd) of Aplaviroc with other CCR5 inhibitors, indicating its high

binding affinity.

Compound Kd (nM) Reference(s)

Aplaviroc 2.9 ± 1.0 [10][11][12]

E921/TAK-779 32.2 ± 9.6 [11][12]

AK671/SCH-C 16.0 ± 1.5 [11][12]

Vicriviroc 0.40 ± 0.02 [13]

Maraviroc 0.18 ± 0.02 [13]

Table 3: Hepatotoxicity Data from Phase IIb Clinical Trials (ASCENT & EPIC) This table

summarizes the incidence of treatment-emergent elevations in liver enzymes among patients

receiving Aplaviroc compared to control groups.[7][14][15]
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Parameter
Aplaviroc Recipients
(n=281)

Control Recipients (n=55)

Grade ≥2 ALT* Elevation 6.0% (17/281) 3.6% (2/55)

Grade ≥2 Total Bilirubin

Elevation
10.3% (29/281) 7.3% (4/55)

Grade ≥3 ALT & Total Bilirubin

Elevation
0.7% (2/281) 0% (0/55)

*ALT: Alanine

Aminotransferase

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of Aplaviroc This table highlights

key pharmacokinetic (PK) and pharmacodynamic (PD) properties of Aplaviroc from clinical

studies.

Parameter Value Reference(s)

Plasma Half-life ~3 hours [15][16]

Time to >98% CCR5 Receptor

Occupancy
2-3 hours post-dosing [16]

Time to 50% CCR5 Receptor

Occupancy (Washout)
>100 hours [16]

Antiviral Response (600 mg

BID, 10 days)

Mean 1.66 log₁₀ decline in

HIV-1 RNA
[15]

Experimental Protocols
Detailed methodologies are crucial for the evaluation of antiviral agents. Below are

representative protocols for assays used to characterize Aplaviroc.

CCR5 Binding Assay (Flow Cytometry-Based Receptor
Occupancy)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258506/
https://pubmed.ncbi.nlm.nih.gov/18676693/
https://pubmed.ncbi.nlm.nih.gov/18676693/
https://pubmed.ncbi.nlm.nih.gov/18676693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258506/
https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay measures the ability of a compound to bind to CCR5 on the cell surface by

quantifying the displacement of a fluorescently labeled monoclonal antibody (mAb) that

recognizes a specific epitope on the receptor.[16]

Methodology:

Cell Preparation: Use a cell line expressing human CCR5 (e.g., transfected HEK 293T cells

or peripheral blood mononuclear cells).

Compound Incubation: Incubate cells with varying concentrations of Aplaviroc to allow

binding to CCR5.

Antibody Staining: Add a fluorescently-conjugated anti-CCR5 mAb (e.g., 2D7-FITC) that

competes with or is blocked by the bound compound. An isotype control is used to determine

background fluorescence.

Incubation: Incubate the cell-compound-antibody mixture in the dark at 4°C for 30-60

minutes.[17]

Washing: Wash the cells with a buffer (e.g., PBS with 1% BSA) to remove unbound antibody.

Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence

intensity (MFI) of the cell population.

Analysis: A reduction in MFI in the presence of Aplaviroc indicates binding and

displacement of the mAb. The percentage of receptor occupancy is calculated relative to

untreated controls.
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Caption: Workflow for a flow cytometry-based CCR5 binding assay.
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HIV-1 Pseudovirus Entry Assay
This is a common and safe method to quantify the inhibition of viral entry. It uses replication-

defective HIV-1 particles that are "pseudotyped" with an HIV-1 envelope protein and contain a

reporter gene (e.g., luciferase).[18][19]

Methodology:

Cell Seeding: Seed target cells (e.g., TZM-bl or U87-CD4-CCR5 cells) in a 96-well plate and

incubate overnight to allow adherence.

Compound Preparation: Prepare serial dilutions of Aplaviroc in culture medium.

Infection: Add the diluted Aplaviroc to the cells, followed immediately by the addition of a

fixed amount of HIV-1 pseudovirus.

Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry, reverse

transcription, integration, and reporter gene expression.[19]

Cell Lysis and Readout: Remove the culture medium and lyse the cells. Add a luciferase

substrate reagent to the cell lysate.[19]

Data Acquisition: Measure the luminescence using a luminometer. The light output is directly

proportional to the level of viral entry and infection.

Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of

inhibition against the log of Aplaviroc concentration and fitting the data to a dose-response

curve.[20]
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Caption: Workflow for an HIV-1 pseudovirus entry assay.
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Clinical Development and Discontinuation
Aplaviroc entered Phase IIb clinical trials, including the ASCENT and EPIC studies, to

evaluate its safety and efficacy in treatment-naïve HIV-infected adults.[14][15] However, the

development program was halted prematurely in 2005.[4] The primary reason for

discontinuation was a higher-than-expected incidence of severe, idiosyncratic hepatotoxicity.[7]

[14] This liver injury was not found to be correlated with plasma drug concentrations,

suggesting a complex mechanism intrinsic to the molecule itself.[7][14] In addition to the safety

concerns, some data from the trials suggested that Aplaviroc's antiviral efficacy was not

comparable to existing standard-of-care regimens.[4][21]
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Caption: Logical flow of Aplaviroc's development and discontinuation.
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Conclusion
Aplaviroc stands as a significant case study in drug development. As a spiro-diketo-piperazine

derivative, it demonstrated exceptional potency and high affinity for the CCR5 receptor in

preclinical studies, validating the potential of this chemical class and the therapeutic strategy of

HIV entry inhibition. However, its journey was cut short by unforeseen and severe

hepatotoxicity in clinical trials, a risk that was not predicted by early studies. This underscores

the critical challenge of translating promising in vitro data into a safe and effective clinical

therapeutic. While Aplaviroc itself did not succeed, the research paved the way for other

CCR5 antagonists, like Maraviroc, which successfully navigated clinical development and

became an important option in antiretroviral therapy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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